molecular formula C12H14Cl2N2O2S B8440712 5-chloro-2-(chloromethyl)-1-(3-(methylsulfonyl)propyl)-1H-benzo[d]imidazole

5-chloro-2-(chloromethyl)-1-(3-(methylsulfonyl)propyl)-1H-benzo[d]imidazole

Cat. No.: B8440712
M. Wt: 321.2 g/mol
InChI Key: AERKIZSDLXIXTK-UHFFFAOYSA-N
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Description

5-chloro-2-(chloromethyl)-1-(3-(methylsulfonyl)propyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C12H14Cl2N2O2S and its molecular weight is 321.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14Cl2N2O2S

Molecular Weight

321.2 g/mol

IUPAC Name

5-chloro-2-(chloromethyl)-1-(3-methylsulfonylpropyl)benzimidazole

InChI

InChI=1S/C12H14Cl2N2O2S/c1-19(17,18)6-2-5-16-11-4-3-9(14)7-10(11)15-12(16)8-13/h3-4,7H,2,5-6,8H2,1H3

InChI Key

AERKIZSDLXIXTK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)N=C1CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 2-amino-4-chlorophenyl(3-(methylsulfonyl)propyl)carbamate (320 mg, 0.92 mmol) and sodium chloroacetate (130 mg, 1.1 mmol) in 4 N HCl was heated to 100° C. After overnight stirring, the reaction solution was cooled to RT and concentrated. The residue was diluted with DCM (100 mL) and washed with sat. NaHCO3 (50 mL). The organic layer was dried and concentrated under vacuum. The residue was purified by prep-TLC (DCM/EtOAc=3:1) to give 5-chloro-2-(chloromethyl)-1-(3-(methylsulfonyl)propyl)-1H-benzo[d]imidazole (130 mg, yield: 44%) as pale solid. MS obsd. (ESI+) [(M+H)+]: 321.0.
Name
tert-butyl 2-amino-4-chlorophenyl(3-(methylsulfonyl)propyl)carbamate
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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